![molecular formula C12H14ClN7O7S B13444596 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide, also known as halosulfuron-methyl, is a systemic herbicide. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound is an acetolactate synthase (ALS) inhibitor, which demonstrates activity for the control of annual broad-leaved weeds and nutsedge species in various crops such as maize, sugar cane, rice, sorghum, nuts, and turf .
Preparation Methods
The synthesis of 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide involves several steps. The key synthetic route includes the reaction of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with 4,6-dimethoxy-2-pyrimidinylamine to form an intermediate. This intermediate is then reacted with sulfonyl chloride to yield the final product . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studying sulfonylurea herbicides and their interactions with various substrates.
Biology: Investigated for its effects on plant physiology and its role in inhibiting ALS, which is crucial for the biosynthesis of essential amino acids.
Industry: Widely used in agriculture for weed control, enhancing crop yield and quality.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, the compound prevents the synthesis of these amino acids, leading to the cessation of cell division and plant growth . The selectivity of the compound is due to its rapid metabolism in the crop, which allows it to target weeds without harming the crop itself .
Comparison with Similar Compounds
Similar compounds to 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide include other sulfonylurea herbicides such as:
Chlorimuron-ethyl: Another ALS inhibitor used for controlling broadleaf weeds.
Metsulfuron-methyl: Known for its effectiveness in controlling a wide range of weeds in cereals and pastures.
Nicosulfuron: Used primarily in maize for post-emergence weed control. The uniqueness of this compound lies in its specific activity against nutsedge species and its rapid metabolism in crops, which reduces the risk of crop damage .
Properties
Molecular Formula |
C12H14ClN7O7S |
|---|---|
Molecular Weight |
435.80 g/mol |
IUPAC Name |
3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N-hydroxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN7O7S/c1-20-10(7(8(13)17-20)9(21)18-23)28(24,25)19-12(22)16-11-14-5(26-2)4-6(15-11)27-3/h4,23H,1-3H3,(H,18,21)(H2,14,15,16,19,22) |
InChI Key |
STOXEUSVKUAEKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)NO)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


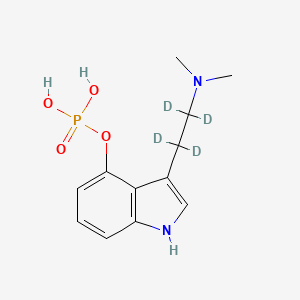

![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)
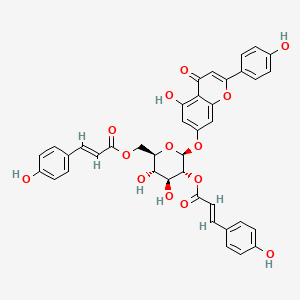
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
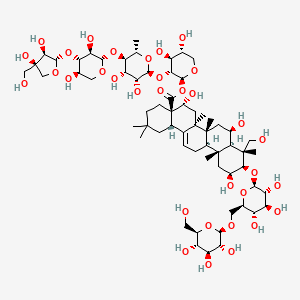
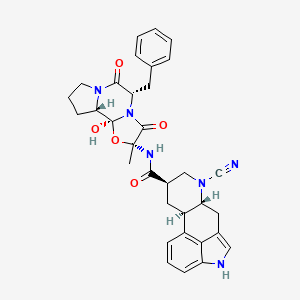
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
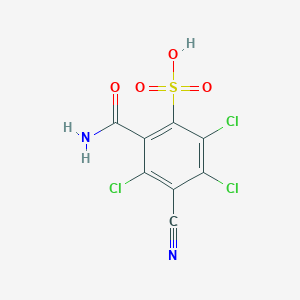
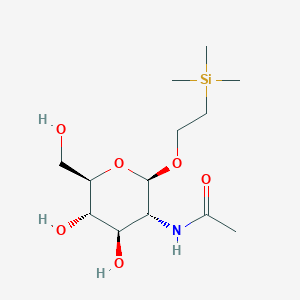
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
